molecular formula C14H8BrIO B8689985 2-bromo-7-iodo-9-methylene-9H-xanthene

2-bromo-7-iodo-9-methylene-9H-xanthene

Cat. No. B8689985
M. Wt: 399.02 g/mol
InChI Key: XGRUUENIKIWHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-7-iodo-9-methylene-9H-xanthene is a useful research compound. Its molecular formula is C14H8BrIO and its molecular weight is 399.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-7-iodo-9-methylene-9H-xanthene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-7-iodo-9-methylene-9H-xanthene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-bromo-7-iodo-9-methylene-9H-xanthene

Molecular Formula

C14H8BrIO

Molecular Weight

399.02 g/mol

IUPAC Name

2-bromo-7-iodo-9-methylidenexanthene

InChI

InChI=1S/C14H8BrIO/c1-8-11-6-9(15)2-4-13(11)17-14-5-3-10(16)7-12(8)14/h2-7H,1H2

InChI Key

XGRUUENIKIWHMC-UHFFFAOYSA-N

Canonical SMILES

C=C1C2=C(C=CC(=C2)Br)OC3=C1C=C(C=C3)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500 ml RB flask was charged with 2-bromo-7-iodo-9H-xanthen-9-one (16.030 g, 40.0 mmol) and THF (150 mL). The mixture was stirred for 10 min at RT and the resulting suspension was placed in water-ice bath for another 10 min. Methylmagnesium bromide, 3.0 M in Et2O (20.0 ml, 60.0 mmol) was added dropwise. After 1 hr, the mixture was carefully quenched with sat NH4Cl (150 mL) at 0° C. and diluted with EtOAc. The organic layer was washed with brine, dried with sodium sulfate, and concentrated in vacuo. The material was dissolved in 100 mL of methylene chloride, treated with PPTS (0.201 g, 0.800 mmol), and heated to reflux for 2 hr. The mixture was cooled to RT, diluted with methylene chloride, and washed with saturated sodium bicarbonate and brine. The organic fraction was dried over sodium sulfate and concentrated in vacuo to afford crude 2-bromo-7-iodo-9-methylene-9H-xanthene as a light orange solid that was advanced without further purification. MS: MH+=399.0/401.0.
Quantity
16.03 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.201 g
Type
reactant
Reaction Step Three
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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